4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

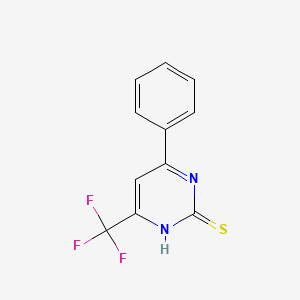

4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position of the pyrimidine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon equivalent. These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrimidine ring or the functional groups attached to it.

Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, demonstrating comparable efficacy to established antibiotics such as ciprofloxacin and antifungal agents like clotrimazole .

-

Anti-inflammatory Effects :

- The compound has been identified as having anti-inflammatory properties, which may contribute to its potential use in treating inflammatory diseases.

-

Anticancer Potential :

- Studies have highlighted the anticancer activities of pyrimidine derivatives, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics.

- Biological Screening :

Case Studies

- Antimicrobial Efficacy Study :

-

Cancer Cell Proliferation Inhibition :

- Another investigation focused on the anticancer properties of the compound, where it demonstrated the ability to inhibit proliferation in specific cancer cell lines. The study utilized molecular docking techniques to elucidate the interaction between the compound and target proteins involved in cancer progression .

Comparison with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Pyridinethiol | Pyridine ring with thiol group | Exhibits different reactivity due to nitrogen |

| 2-Aminopyrimidine | Amino group at position 2 of pyrimidine | Enhanced solubility and different biological activity |

| 6-Methylpyrimidine-2-thiol | Methyl substitution at position 6 | Alters electronic properties affecting reactivity |

| 4-(Trifluoromethyl)pyrimidine-2-thiol | Fluorinated derivative | Increased lipophilicity and potential bioactivity |

The unique combination of phenyl substitution and thiol functionality in this compound distinguishes it from other pyrimidines, enhancing its applications in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound disrupts the cell membrane integrity of fungi, leading to cell death. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)pyrimidine-2-thiol

- 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine

- 4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles

Uniqueness

4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the combination of the phenyl, trifluoromethyl, and thiol groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the thiol (-SH) group is crucial for its reactivity and biological interactions.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 15 |

| Escherichia coli | Moderate | 20 |

| Pseudomonas aeruginosa | Moderate | 25 |

| Bacillus subtilis | Significant | 10 |

The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

2. Antifungal Activity

The compound has also shown promising antifungal activity. It has been tested against various fungi, including Candida species.

| Fungus | Activity | MIC (μg/mL) |

|---|---|---|

| Candida albicans | Significant | 12 |

| Aspergillus niger | Moderate | 18 |

These antifungal effects are attributed to the thiol group, which may interact with fungal enzymes essential for growth .

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | Activity | IC50 (μM) |

|---|---|---|

| HepG2 (liver cancer) | Significant | 5.0 |

| MCF-7 (breast cancer) | Moderate | 10.0 |

| A549 (lung cancer) | Moderate | 8.0 |

The anticancer mechanism is believed to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and p53 .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting key metabolic enzymes in pathogens.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

- Modulation of Inflammatory Pathways : The compound has shown potential in reducing inflammatory mediators, which may enhance its therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Pasha et al. evaluated various pyrimidine derivatives, including this compound, against common bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Properties

In a recent investigation published in the Journal of Medicinal Chemistry, researchers found that this compound significantly inhibited the growth of HepG2 liver cancer cells through apoptosis induction. The study concluded that further development could lead to effective treatments for liver cancer .

Propiedades

IUPAC Name |

4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCCJONRXYSWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.